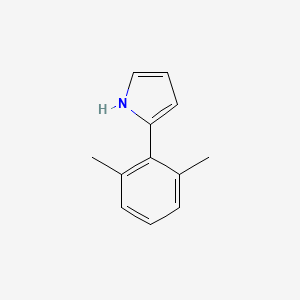

2-(2,6-Dimethylphenyl)pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(2,6-dimethylphenyl)-1H-pyrrole |

InChI |

InChI=1S/C12H13N/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11/h3-8,13H,1-2H3 |

InChI Key |

YSZCUCBHKQJRHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,6 Dimethylphenyl Pyrrole and Its Derivatives

Classical and Modified Pyrrole (B145914) Synthesis Routes

Classical methods for pyrrole synthesis have been foundational in organic chemistry and continue to be adapted and modified for the preparation of a wide array of pyrrole derivatives.

Paal-Knorr Condensation and Variants

The Paal-Knorr synthesis is a widely utilized and straightforward method for the preparation of substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.orgwikipedia.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org The versatility of the Paal-Knorr synthesis is demonstrated by its application in the synthesis of arenes substituted with two distinct pyrrole moieties, starting from nitroanilines. rsc.org

The general mechanism involves the formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

Table 1: Key Features of the Paal-Knorr Pyrrole Synthesis

| Feature | Description |

| Reactants | 1,4-dicarbonyl compound and a primary amine or ammonia. |

| Conditions | Typically neutral or weakly acidic. The use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org |

| Mechanism | Involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration. wikipedia.org |

| Advantages | Simplicity, efficiency, and the ability to produce a wide range of substituted pyrroles. rgmcet.edu.inresearchgate.net |

| Limitations | Historically limited by the availability of 1,4-diketone precursors and sometimes harsh reaction conditions. wikipedia.orgrgmcet.edu.in |

Recent modifications to the Paal-Knorr synthesis have focused on developing more environmentally friendly and efficient protocols. These "green" approaches often utilize milder catalysts and reaction conditions, such as iodine as a catalyst in solvent-free conditions at room temperature, which has been shown to be effective for a variety of substrates. rgmcet.edu.in

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is another classical method that provides access to substituted pyrroles through a multi-component reaction. This synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgpharmaguideline.com The reaction is named after Arthur Rudolf Hantzsch and is a valuable tool in medicinal chemistry for the synthesis of biologically active pyrroles. wikipedia.org

The mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.org The Hantzsch synthesis has been extended to produce a variety of pyrrole derivatives, including those with different alkyl and ester groups. cdnsciencepub.com

Table 2: Components of the Hantzsch Pyrrole Synthesis

| Component | Role |

| β-ketoester | Provides two carbon atoms of the pyrrole ring and a carbonyl group for initial reaction with the amine. |

| Ammonia or Primary Amine | Serves as the nitrogen source for the pyrrole ring. |

| α-haloketone | Provides the remaining two carbon atoms of the pyrrole ring and an electrophilic center for the enamine to attack. |

Aza-Wittig Reactions with Organic Azides and Dioxo Compounds

The aza-Wittig reaction provides a powerful and versatile method for the synthesis of nitrogen-containing heterocycles, including pyrroles. This reaction involves the intramolecular reaction of an iminophosphorane (formed from an organic azide and a phosphine) with a carbonyl group. scispace.comsemanticscholar.org

In the context of pyrrole synthesis, a common strategy involves the condensation of 1,3-dicarbonyl dianions with α-azidoketones. The resulting open-chain intermediate can then undergo an intramolecular Staudinger-aza-Wittig reaction to form a cyclic imine, which upon treatment with acid, yields the corresponding pyrrole. nih.gov This methodology has been successfully applied to the synthesis of a diverse range of 2,3-disubstituted pyrroles. researchgate.net A metal-free, one-pot synthesis of substituted pyrroles has also been developed using an aza-Wittig reaction between chromones and phenacyl azides. researchgate.net

Modern Catalytic Approaches

Modern synthetic chemistry has seen a significant shift towards the use of transition metal catalysis to achieve highly efficient and selective transformations. These methods have been instrumental in the synthesis of complex aryl-pyrroles.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling for Aryl-Pyrroles)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. youtube.com This palladium-catalyzed reaction has been effectively employed for the synthesis of 2-arylpyrroles. nih.govnih.gov The reaction typically involves the coupling of a pyrrole derivative, often protected and functionalized with a leaving group or a boron-containing moiety, with an aryl halide or boronic acid. nih.govnih.gov

An optimized palladium-catalyzed method for the coupling of ClZn(pyrrolide) with aryl bromides has been developed to selectively generate 2-arylpyrroles. thieme-connect.com This re-optimized procedure offers improved yields and shorter reaction times compared to previous protocols. thieme-connect.com The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups, making it a highly versatile tool for the synthesis of complex pyrrole-containing molecules. nih.gov

Table 3: Typical Components of a Suzuki Cross-Coupling for 2-Arylpyrrole Synthesis

| Component | Example | Role |

| Pyrrole Substrate | SEM-protected bromopyrrole | Provides the pyrrole core. |

| Aryl Partner | Arylboronic acid | Provides the aryl substituent. |

| Catalyst | Pd(dppf)Cl2 | Facilitates the cross-coupling reaction. nih.govclaremont.edu |

| Base | Na2CO3, K2CO3 | Activates the boronic acid. |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

Transition Metal-Mediated Syntheses (e.g., Pd, Ru, Fe catalysis)

A variety of transition metals, including palladium, ruthenium, and iron, have been utilized to catalyze the synthesis of pyrroles through diverse reaction pathways. organic-chemistry.org These methods often offer high efficiency, regioselectivity, and functional group tolerance.

Palladium Catalysis: Beyond Suzuki coupling, palladium catalysts are used for the direct C-H arylation of pyrroles with aryl iodides to afford N-substituted-2-arylpyrroles. nih.gov This approach avoids the pre-functionalization of the pyrrole ring.

Ruthenium Catalysis: Ruthenium-catalyzed reactions provide several routes to substituted pyrroles. One method involves the oxidative annulation of enamides with alkynes, which can yield N-acetyl substituted or N-unsubstituted pyrroles. acs.orgnih.gov Another approach is a three-component reaction of ketones, amines, and vicinal diols, which offers a highly regioselective and atom-efficient synthesis of various substituted pyrroles. acs.org Ruthenium catalysts can also mediate the conversion of 1,4-alkynediols into pyrroles through an isomerization-cyclization sequence in the presence of an amine. bath.ac.uk

Iron Catalysis: Iron, being an earth-abundant and less toxic metal, has emerged as a sustainable catalyst for pyrrole synthesis. acs.orgbohrium.com An efficient cascade synthesis of pyrroles from nitroarenes has been developed using a homogeneous iron catalyst. This process involves an initial transfer hydrogenation of the nitroarene followed by an acid-catalyzed Paal-Knorr condensation. rsc.orgnih.gov This method is notable for its mild reaction conditions and high functional group tolerance. rsc.orgnih.gov

Table 4: Overview of Transition Metal-Catalyzed Pyrrole Syntheses

| Metal | Reaction Type | Key Reactants | Advantages |

| Palladium | Direct C-H Arylation | N-substituted pyrrole, Aryl iodide | Avoids pre-functionalization of the pyrrole. nih.gov |

| Ruthenium | Oxidative Annulation | Enamide, Alkyne | High regioselectivity. acs.orgnih.gov |

| Ruthenium | Three-Component Reaction | Ketone, Amine, Vicinal diol | High atom-efficiency and broad substrate scope. acs.org |

| Iron | Cascade Reaction | Nitroarene, 1,4-dicarbonyl compound | Utilizes a sustainable catalyst, mild conditions. rsc.orgnih.gov |

Organocatalytic Cycloadditions (e.g., Pyrrole-2-methides with Aldehydes)

Organocatalytic cycloadditions represent a powerful and atom-economical approach for the synthesis of complex pyrrole-containing structures. A notable example is the [6+2] cycloaddition of pyrrole-2-methides with aldehydes. nih.govnih.gov This method provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high yields and excellent stereoselectivity. nih.govacs.org

In this reaction, pyrrole-2-carbinols serve as precursors to the highly reactive pyrrole-2-methide intermediates (also known as azafulvenes) through a dehydration process. nih.govacs.org The reaction is catalyzed by a chiral Brønsted acid, such as a BINOL-derived phosphoric acid. nih.govacs.org This catalyst activates the transient pyrrole-2-methide and the enol tautomer of an aryl acetaldehyde through double hydrogen bonding. nih.govacs.org This controlled interaction directs the incoming enol to a specific face of the pyrrole-2-methide, leading to high diastereo- and enantioselectivity. nih.govacs.org

The significance of this methodology lies in its ability to construct complex heterocyclic frameworks with multiple contiguous stereocenters in a single step. acs.org While the high reactivity of the pyrrole core can sometimes lead to oligomerization, the use of organocatalysis effectively channels the reaction towards the desired cycloaddition product. nih.gov

| Reactants | Catalyst | Product | Key Features |

| 1H-pyrrole-2-carbinols, Aryl acetaldehydes | BINOL-phosphoric acid | 2,3-dihydro-1H-pyrrolizin-3-ols | High enantioselectivity, High diastereoselectivity, One-step process |

C-H Borylation and Subsequent Functionalization

Direct C-H borylation has emerged as a versatile tool for the functionalization of pyrroles, offering a pathway to introduce a variety of substituents at specific positions. This strategy circumvents the need for pre-functionalized starting materials and often proceeds with high regioselectivity. Iridium-catalyzed borylation has been shown to be particularly effective for the regioselective functionalization of B-H bonds in carboranes, a concept that can be extended to the C-H bonds of heterocycles like pyrrole. nih.gov

Once the borylated pyrrole intermediate is formed, the boron moiety can be readily transformed into other functional groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov For instance, a 2-boryl substituted pyrrole can react with an aryl halide in the presence of a palladium catalyst to yield a 2-aryl pyrrole. nih.gov This two-step, one-pot sequence of C-H borylation followed by cross-coupling provides a powerful method for the synthesis of highly substituted pyrroles that may be difficult to access through other means. nih.gov

| Step | Reagents & Conditions | Intermediate/Product | Significance |

| 1. C-H Borylation | Ir catalyst, B2pin2 | 2-(Boryl)pyrrole | Direct functionalization of the pyrrole core. |

| 2. Suzuki Coupling | Aryl halide, Pd catalyst, Base | 2-Arylpyrrole | Introduction of diverse aryl substituents. |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.org These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity in a time- and resource-efficient manner. rsc.orgrsc.org

Isocyanide-Based Multicomponent Approaches

Isocyanide-based multicomponent reactions (I-MCRs) are a prominent class of MCRs used for the synthesis of polysubstituted pyrroles. rsc.orgrsc.org The unique reactivity of the isocyanide functional group, which can act as both a nucleophile and an electrophile, makes it a versatile component in these transformations. rsc.org I-MCRs often proceed as one-pot domino procedures, eliminating the need for the isolation of intermediates and reducing waste generation. researchgate.net

A variety of polysubstituted pyrroles can be synthesized with high chemoselectivity and in moderate to good yields through I-MCRs. rsc.org For example, the reaction of isocyanides, gem-diactivated olefins, and amines can lead to fully substituted pyrroles under mild, catalyst-free conditions. rsc.org The choice of amine (primary or secondary) can even direct the reaction through different pathways to yield distinct products. rsc.org

| Reactants | Conditions | Product | Advantages |

| Isocyanides, gem-diactivated olefins, amines | Catalyst-free, mild conditions | Fully-substituted pyrroles | High diversity, short reaction times, operational simplicity. rsc.org |

| 2-(pyridin-2-yl)acetonitrile derivatives, aldehydes, isocyanides | DBU (base), n-butanol (solvent) | Fully-substituted pyrroles | Wide substrate scope, high variety of derivatives. rsc.org |

Aza-Michael Addition Strategies

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction that can be incorporated into multicomponent strategies for pyrrole synthesis. nih.govfrontiersin.org This reaction is known for its high atom economy and can often be performed under mild, catalyst-free conditions. d-nb.info

In the context of pyrrole synthesis, an aza-Michael addition can be the initial step in a cascade sequence. For instance, the reaction between a primary amine and an electron-deficient alkene can be followed by an intramolecular cyclization to form a pyrrolidone ring. frontiersin.org Organocatalytic approaches, using catalysts such as cinchona alkaloids or chiral primary amines, have been developed to achieve asymmetric aza-Michael additions, leading to the synthesis of chiral pyrrole derivatives with high enantioselectivity. beilstein-journals.org These cascade reactions are powerful tools for the construction of complex, functionalized pyrrolizines and other N-heterocycles. beilstein-journals.org

| Reactants | Catalyst/Conditions | Product | Key Features |

| Azoles, α,β-unsaturated malonates | Cs2CO3 | Azole derivatives | High efficiency, gram-scale synthesis. nih.gov |

| Amines, α,β-unsaturated ketones | Cinchona-based primary amine | Chiral pyrrolizines | Cascade aza-Michael-aldol reaction, excellent stereocontrol. beilstein-journals.org |

Green Chemistry and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Aqueous and Solvent-Free Reaction Conditions

The development of environmentally benign synthetic methods has led to a focus on aqueous and solvent-free reaction conditions for the synthesis of pyrrole derivatives. While specific examples for the synthesis of 2-(2,6-dimethylphenyl)pyrrole under these conditions are not extensively documented in the reviewed literature, general strategies for the synthesis of N-substituted and polysubstituted pyrroles without traditional organic solvents are well-established and can be adapted.

Solvent-free approaches often utilize microwave irradiation to accelerate reactions, leading to higher yields and shorter reaction times. The Paal-Knorr synthesis, a classical method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine, can be effectively performed under solvent-free conditions. For instance, the reaction of 2,5-hexanedione with various anilines has been successfully carried out without a solvent to produce N-aryl-2,5-dimethylpyrroles. This methodology could potentially be applied to the synthesis of this compound by selecting the appropriate precursors.

Catalysis is another cornerstone of solvent-free pyrrole synthesis. Molecular iodine has been employed as an efficient and mild catalyst for the synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran under solvent-free microwave conditions. Other catalytic systems, such as bismuth nitrate and various ionic liquids, have also proven effective in promoting pyrrole synthesis in the absence of conventional solvents. These methods offer advantages such as high atom economy, reduced waste, and often milder reaction conditions.

Multi-component reactions (MCRs) represent a powerful tool for the one-pot synthesis of highly substituted pyrroles under solvent-free conditions. These reactions, by combining three or more starting materials in a single step, allow for the rapid construction of complex molecular architectures. While a specific MCR for this compound is not detailed, the general principles of MCRs for polysubstituted pyrrole synthesis are broadly applicable.

Directed Functionalization and Derivatization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. The regioselectivity of this reaction on the pyrrole ring is highly dependent on the nature of the substituents present on both the pyrrole nitrogen and the carbon atoms of the ring.

In the case of 1-substituted pyrroles, electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the C2 or C5 positions due to the stabilization of the cationic intermediate by the nitrogen lone pair. However, the steric hindrance of the substituent on the nitrogen atom can significantly influence the site of formylation.

A study on the Vilsmeier-Haack formylation of 1-(2,6-dimethylphenyl)-1H-pyrrole demonstrated that the regioselectivity can be controlled by the choice of the formylating agent. When using a standard Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), a mixture of products is often obtained. However, by employing sterically crowded formamides, the formylation can be directed predominantly to the C3 position. This provides a valuable strategy for the synthesis of 3-formyl-2-arylpyrroles, which are important building blocks for more complex molecules.

| Formylating Reagent | Position of Formylation | Product | Yield (%) |

|---|---|---|---|

| Standard Vilsmeier Reagent (POCl₃/DMF) | C2 | 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde | 15 |

| Sterically Crowded Formamide | C3 | 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde | 85 |

The introduction of a variety of substituents onto the pyrrole ring of 2-arylpyrroles is crucial for modifying their chemical and biological properties. Several strategies have been developed for the selective functionalization of the C3, C4, and C5 positions.

β-Selective Arylation: While electrophilic substitution on the pyrrole ring generally favors the α-positions (C2 and C5), methods for the selective functionalization of the β-positions (C3 and C4) have been developed. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of pyrroles at the β-position. For instance, palladium or rhodium catalysts can be used to couple N-substituted pyrroles with aryl halides, providing a direct route to 3-arylpyrroles. The choice of the N-substituent on the pyrrole can influence the regioselectivity of the arylation.

Synthesis of Polysubstituted Pyrroles: Multi-component reactions offer an efficient pathway to polysubstituted pyrroles. For example, the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with activated alkenes or alkynes is a well-established method for the synthesis of 3-substituted and 3,4-disubstituted pyrroles. This approach allows for the introduction of a wide range of functional groups at these positions.

Another powerful technique is the titanium-catalyzed [2+2+1] cycloaddition of two alkyne molecules and an imido-titanium complex, which can lead to the formation of pentasubstituted pyrroles. By using heteroatom-substituted alkynes, this method allows for the introduction of boryl or stannyl groups that can be further functionalized through cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or other substituents.

| Methodology | Target Position(s) | Type of Substituent Introduced | Key Features |

|---|---|---|---|

| Transition Metal-Catalyzed C-H Arylation | C3, C4 (β-positions) | Aryl groups | Direct functionalization of C-H bonds. |

| TosMIC Cycloaddition | C3, C4 | Various substituents from activated alkenes/alkynes | Versatile for introducing diverse functionality. |

| Titanium-Catalyzed [2+2+1] Cycloaddition | C2, C3, C4, C5 | Multiple substituents, including those introduced via cross-coupling | Access to fully substituted pyrroles. |

Functionalization of the 2,6-dimethylphenyl group in this compound offers another avenue for creating structural diversity. The reactivity of the phenyl ring is influenced by the presence of the pyrrole substituent and the two methyl groups.

Electrophilic aromatic substitution on the dimethylphenyl ring is expected to occur at the positions ortho and para to the pyrrole ring. However, the steric hindrance from the methyl groups and the pyrrole itself can direct substitution to the less hindered positions. For instance, nitration or halogenation of the phenyl ring would likely yield derivatives with substituents at the C3' or C4' positions.

In a study focused on 2-phenyl-1H-pyrrole-3-carboxamides, various substituents were introduced onto the 2-phenyl ring to investigate their effects on biological activity. This research demonstrated that modifications such as the introduction of fluorine atoms at different positions of the phenyl ring are synthetically feasible and can significantly impact the properties of the molecule. For example, the introduction of a fluorine atom at the C4' position of the phenyl ring was achieved, leading to compounds with altered biological profiles. These findings suggest that similar modifications could be applied to this compound to tune its characteristics. The synthetic strategies would likely involve the use of appropriately substituted anilines in the initial pyrrole synthesis or direct electrophilic substitution on the pre-formed this compound.

Chemical Reactivity and Reaction Mechanisms of 2 2,6 Dimethylphenyl Pyrrole Systems

Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) Ring

The pyrrole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.com In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the sigma complex) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. onlineorganicchemistrytutor.comechemi.comstackexchange.com

In 2-(2,6-dimethylphenyl)pyrrole, the C2 position is blocked. Consequently, electrophilic substitution is directed to the other available positions on the pyrrole ring. The regioselectivity is governed by a combination of electronic and steric factors.

C5 Position: This position is electronically analogous to the C2 position and is the most favored site for electrophilic attack. The intermediate formed is well-stabilized by resonance.

C3 and C4 Positions: These positions are less electronically activated compared to C5. Furthermore, electrophilic attack at the C3 position would experience significant steric hindrance from the adjacent bulky 2,6-dimethylphenyl group.

A prime example of electrophilic aromatic substitution on such systems is the Vilsmeier-Haack reaction , which is used for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, a substituted chloroiminium ion, is a weak electrophile that readily reacts with activated rings like pyrrole. youtube.com For 2-substituted pyrroles, formylation typically occurs at the C5 position to yield the corresponding 5-formyl derivative. cambridge.org

| Position of Attack | Relative Reactivity | Governing Factors |

|---|---|---|

| C5 (α') | Most Favored | Electronic Activation (analogous to C2), Highest resonance stabilization of intermediate. |

| C4 (β') | Less Favored | Lower electronic activation compared to C5. |

| C3 (β) | Least Favored | Lower electronic activation; Significant steric hindrance from the adjacent 2,6-dimethylphenyl group. |

Nucleophilic Reactions and Annulation Pathways

While the pyrrole ring itself is electron-rich and not susceptible to direct nucleophilic attack, its N-H proton can be abstracted by a strong base to form the pyrrolide anion. This anion is a potent nucleophile and can participate in various substitution reactions.

Annulation reactions provide pathways to construct fused heterocyclic systems. These reactions often involve the pyrrole ring acting as a nucleophile in a cascade sequence. Common strategies include:

[4+1] Annulation: This approach involves the reaction of a four-atom component with a one-atom component. Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines represents a modern method for synthesizing highly substituted pyrroles. mdpi.com

[4+2] Annulation (Cycloaddition): In these reactions, a four-atom diene system reacts with a two-atom dienophile. A base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been developed for the synthesis of 5,6-dihydroindolizines. rsc.org

[3+2] Annulation (Cycloaddition): This pathway involves the reaction of a three-atom component with a two-atom component. researchgate.net For example, rhodium-catalyzed annulation of 2-aroyl-substituted NH-pyrroles with diazoesters can be used to generate pyrrolo[1,2-c] nih.govpearson.comoxazin-1-ones. rsc.org

For this compound, participation in such reactions would be heavily influenced by the steric bulk of the aryl substituent, which could affect the approach of reactants and the stability of transition states.

Oxidative and Reductive Transformations

The electron-rich pyrrole nucleus is sensitive to oxidation, which can lead to a variety of outcomes ranging from polymerization and decomposition to the formation of discrete, functionalized products. nih.gov

A key transformation for 2-arylpyrroles is oxidative coupling . These reactions enable the direct formation of new bonds via the functionalization of C–H bonds, often using transition metal catalysts and an oxidant. wikipedia.orgrsc.org For instance, Ruthenium(II)-catalyzed oxidative C2-alkenylation of N-acyl pyrroles demonstrates that the pyrrole C-H bonds can be selectively activated and functionalized. nih.gov While the title compound lacks an N-acyl directing group, similar C-H activation at the C5 position is a plausible transformation under appropriate catalytic conditions.

The reduction of the pyrrole ring is more challenging due to its aromatic stability. Typical methods like the Birch reduction can be used for dearomatization. Catalytic hydrogenation can reduce the pyrrole ring to a pyrrolidine, but this generally requires harsh conditions.

Mechanistic Studies of Key Reactions

While many cycloaddition reactions are considered concerted, pericyclic processes, a stepwise mechanism involving a zwitterionic intermediate is possible, particularly when the reactants have highly polarized electronic structures. mdpi.comnih.gov A zwitterionic mechanism is favored by:

Strongly electron-donating and electron-accepting reactants.

The ability of substituents to stabilize the resulting positive and negative charges.

Polar solvent environments.

In the context of this compound, a [3+2] cycloaddition reaction with a strongly electrophilic alkene (e.g., a nitroalkene) could potentially proceed via a zwitterionic intermediate. scispace.com The reaction would be initiated by the nucleophilic attack of the pyrrole ring onto the alkene, forming a charge-separated intermediate. This intermediate would then undergo ring closure to form the final five-membered ring product. Computational studies using Density Functional Theory (DFT) are often employed to distinguish between a concerted and a stepwise zwitterionic pathway. nih.gov

The most profound consequence of the ortho-methyl groups on the phenyl substituent is the severe steric hindrance they impose, which restricts rotation around the C-C single bond connecting the pyrrole and phenyl rings. This restricted rotation gives rise to atropisomerism , a form of axial chirality where the molecule lacks a stereocenter but is chiral due to hindered rotation. wikipedia.orgnih.gov

Atropisomers are stereoisomers that can be isolated as separate enantiomers if the rotational energy barrier is sufficiently high. wikipedia.org The stability of atropisomers is often classified based on the energy barrier to rotation, which corresponds to their half-life for interconversion at a given temperature. nih.gov The presence of two ortho substituents on the phenyl ring in 2-arylpyrroles is a classic structural motif for generating stable atropisomers. nih.govresearchgate.netresearchgate.net

| Atropisomer Class | Rotational Energy Barrier (kJ/mol) | Interconversion (Racemization) Half-Life at Room Temp. |

|---|---|---|

| Class 1 | < 84 | Minutes or faster |

| Class 2 | 84 - 117 | Hours to months |

| Class 3 | > 117 | Years or longer |

Data adapted from medicinal chemistry classifications of atropisomeric stability. nih.gov

Beyond creating chirality, the steric bulk also influences reaction regioselectivity, as seen in the preference for electrophilic attack at the less hindered C5 position over the C3 position.

Kinetic and thermodynamic factors are crucial in determining the outcome of reactions involving this compound.

Kinetic vs. Thermodynamic Control: In electrophilic aromatic substitution, the distribution of products can be influenced by reaction conditions. A kinetically controlled reaction (lower temperature, shorter reaction time) will favor the product formed via the lowest activation energy pathway (typically attack at C5). A thermodynamically controlled reaction (higher temperature, longer reaction time) will favor the most stable product, which may or may not be the same as the kinetic product.

Rotational Kinetics: The interconversion of atropisomers is a kinetic process. The rate of rotation depends on the height of the activation energy barrier, which is determined by the severity of the steric clash in the planar transition state. For this compound, this barrier is expected to be substantial, likely placing it in Class 2 or 3, allowing for the potential isolation of individual enantiomers. nih.gov

Coordination Chemistry and Ligand Design Featuring 2 2,6 Dimethylphenyl Pyrrole

Design and Synthesis of 2-(2,6-Dimethylphenyl)pyrrole-Derived Ligands

The this compound core serves as a versatile platform for the synthesis of a variety of ligands with tailored steric and electronic properties for specific applications in coordination chemistry and catalysis.

The synthesis of N- and C-substituted pyrrolyl ligands derived from this compound allows for the fine-tuning of the ligand's properties. N-substitution is readily achieved by deprotonation of the pyrrole (B145914) NH followed by reaction with an electrophile, while C-substitution often requires more elaborate synthetic strategies.

A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.com In the context of this compound, N-alkylation can be achieved by treating the parent pyrrole with a base such as sodium hydride, followed by the addition of an alkyl halide. researchgate.net Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides.

C-substitution of the pyrrole ring can be more challenging due to the inherent reactivity of the pyrrole nucleus. However, methods such as electrophilic aromatic substitution can be employed to introduce functional groups at specific positions on the pyrrole ring, provided that the reaction conditions are carefully controlled to avoid polymerization or side reactions. nih.gov

Table 1: Examples of N- and C-Substituted this compound-Derived Ligands

| Compound Name | Structure | Substitution Position | Synthetic Method |

| 1-Methyl-2-(2,6-dimethylphenyl)pyrrole | N-substitution | N-alkylation | |

| 1-Acetyl-2-(2,6-dimethylphenyl)pyrrole | N-substitution | N-acylation | |

| 5-Bromo-2-(2,6-dimethylphenyl)pyrrole | C-substitution | Electrophilic Halogenation |

Iminopyrrolyl and pyrrolylmethyleneamine ligands are a class of N,N'-bidentate ligands that have been extensively studied in coordination chemistry. cjcatal.com The synthesis of these ligands typically involves the condensation of a pyrrole-2-carboxaldehyde with a primary amine. In the case of this compound, the corresponding 2-formyl derivative can be condensed with various anilines to afford a range of iminopyrrolyl ligands with different steric and electronic properties. researchgate.net

The steric bulk of the 2,6-dimethylphenyl group plays a crucial role in determining the coordination geometry of the resulting metal complexes. These ligands can stabilize both tetrahedral and square planar geometries, depending on the nature of the metal ion and the other ligands in the coordination sphere.

Table 2: Representative Iminopyrrolyl Ligands Derived from this compound

| Ligand Name | Amine Precursor | Structure |

| N-(2,6-diisopropylphenyl)-1-(2-(2,6-dimethylphenyl)-1H-pyrrol-5-yl)methanimine | 2,6-diisopropylaniline | |

| N-phenyl-1-(2-(2,6-dimethylphenyl)-1H-pyrrol-5-yl)methanimine | Aniline |

Porphyrins and related macrocycles are an important class of ligands that play a central role in biological systems and have found applications in catalysis, materials science, and medicine. nih.govuakron.edu The incorporation of the this compound moiety into a porphyrin or other macrocyclic framework can be achieved through various synthetic strategies.

One common approach is the condensation of a dipyrromethane with an aldehyde, followed by oxidation. researchgate.net By using a dipyrromethane derived from this compound, it is possible to synthesize porphyrins with one or more of these bulky substituents at the meso-positions. The presence of the 2,6-dimethylphenyl groups can significantly impact the properties of the porphyrin, such as its solubility, aggregation behavior, and the redox potential of its metal complexes.

Solvent-free mechanochemical methods have also been developed for the synthesis of porphyrins, offering a more environmentally friendly alternative to traditional solution-phase syntheses. nih.gov

Table 3: Synthetic Routes to Porphyrins Incorporating this compound

| Synthetic Method | Description | Key Features |

| Lindsey Synthesis | Two-step, one-flask synthesis involving the condensation of pyrroles and aldehydes followed by oxidation. researchgate.net | High dilution conditions, mild oxidizing agents. |

| Adler-Longo Method | One-step synthesis in refluxing propionic acid. | Simpler procedure, but can lead to lower yields and purification challenges. |

| Mechanochemical Synthesis | Solvent-free grinding of reactants. nih.gov | Environmentally friendly, can produce different product distributions. |

Chelating ligands are molecules that can bind to a central metal atom through two or more donor atoms. Hydrazono-diketones are a class of versatile chelating ligands that can be synthesized through the condensation of a β-diketone with a hydrazine (B178648) derivative. nih.gov

To synthesize a hydrazono-diketone ligand derived from this compound, one could envision a multi-step synthesis starting with the acylation of the pyrrole to introduce a ketone functionality. This could then be followed by condensation with a hydrazine to form the desired chelating ligand. The resulting ligand would possess a combination of hard and soft donor atoms, making it suitable for coordinating to a variety of transition metals.

Metal Complexation Studies

The coordination chemistry of ligands derived from this compound has been explored with a range of transition metals, leading to the synthesis of complexes with interesting structural and electronic properties.

Ligands derived from this compound have been successfully used to synthesize complexes of various transition metals, including nickel, iron, cobalt, copper, and zinc. researchgate.netnih.govacs.orgnih.govresearchgate.net The synthesis of these complexes typically involves the reaction of the free ligand with a metal salt in a suitable solvent.

The resulting complexes have been characterized by a variety of techniques, including X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and magnetic susceptibility measurements. These studies have provided valuable insights into the coordination modes of the ligands, the geometries of the metal centers, and the electronic structures of the complexes. For instance, iminopyrrolyl ligands derived from this compound have been shown to form four-coordinate nickel(II) complexes with distorted square planar geometries.

Table 4: Examples of Transition Metal Complexes with this compound-Derived Ligands

| Metal | Ligand Type | Coordination Geometry | Characterization Techniques |

| Nickel(II) | Iminopyrrolyl | Distorted Square Planar | X-ray crystallography, NMR |

| Cobalt(II) | Iminopyrrolyl | Tetrahedral | Magnetic susceptibility, UV-Vis |

| Copper(II) | Pyrrole Azine Schiff Base nih.gov | Square Planar | EPR, IR, UV-Vis |

| Zinc(II) | Pyrrole Azine Schiff Base nih.gov | Tetrahedral | NMR, IR |

| Iron(II) | Iminopyrrolyl | Tetrahedral | Mössbauer spectroscopy, Magnetic susceptibility |

Coordination Modes and Geometries

The 2-(2,6-Dimethylphenyl)pyrrolide ligand typically coordinates to a metal center in a monodentate fashion through its nitrogen atom, forming a σ-bond (η¹-coordination). The most defining feature of this ligand is the steric bulk imposed by the 2,6-dimethylphenyl substituent. The two methyl groups ortho to the C-N bond force the phenyl ring to twist significantly out of the plane of the pyrrole ring. This steric hindrance plays a crucial role in determining the coordination number and geometry of the resulting metal complex.

The bulky nature of the ligand limits the number of other ligands that can bind to the metal center, often resulting in complexes with lower coordination numbers than might be observed with less hindered ligands like unsubstituted pyrrolide. For instance, in transition metal complexes, the presence of two or more 2-(2,6-Dimethylphenyl)pyrrolide ligands can enforce geometries such as distorted tetrahedral or square planar, depending on the electronic configuration of the metal ion. In contrast, smaller ligands might permit the formation of higher-coordination number complexes, such as octahedral geometries.

The coordination geometry is a direct consequence of minimizing steric repulsion between the bulky 2,6-dimethylphenyl groups. This effect is a well-established principle in ligand design, used to create a specific coordination sphere that can influence the reactivity of the metal center.

Table 1: Expected Geometries of Metal Complexes with 2-(2,6-Dimethylphenyl)pyrrolide This table is generated based on established principles of coordination chemistry.

| Number of Ligands | Metal d-electron count | Common Geometry | Predicted Bond Angles (L-M-L) |

|---|---|---|---|

| 2 | d¹⁰ | Linear | ~180° |

| 3 | d¹⁰ | Trigonal Planar | ~120° |

| 4 | d⁸ | Square Planar | ~90° |

| 4 | d¹⁰ | Tetrahedral | ~109.5° |

Electronic Structures of Metal-Pyrrole Complexes

The electronic structure of metal complexes containing the 2-(2,6-Dimethylphenyl)pyrrolide ligand is primarily influenced by the strong electron-donating character of the pyrrolide anion. As an anionic N-donor, it is a potent σ-donor and also a π-donor, which can significantly influence the electron density at the metal center. This donation affects the d-orbital splitting and, consequently, the magnetic and spectroscopic properties of the complex.

The 2,6-dimethylphenyl substituent has a relatively minor direct electronic effect on the metal center. Due to the sterically enforced twisting between the phenyl and pyrrole rings, π-conjugation between the two aromatic systems is minimal. Therefore, the electronic influence of the dimethylphenyl group is largely inductive. However, the indirect electronic consequences of its steric bulk are significant. By enforcing a particular coordination geometry (e.g., distorting a square planar complex towards tetrahedral), the ligand's steric profile can alter the d-orbital energy levels, thereby tuning the electronic and magnetic properties of the complex.

Computational methods, such as Density Functional Theory (DFT), are often employed to model the electronic structures of such complexes. unic.ac.cybohrium.comias.ac.innih.gov These studies can quantify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the reactivity and electronic transitions of the complex. For a typical complex with this ligand, the HOMO is expected to have significant character from both the metal d-orbitals and the pyrrolide π-system.

Table 2: Representative Electronic Properties of Pyrrolide-based Complexes Data is illustrative and based on general findings for related N-donor ligand complexes.

| Property | Typical Value/Observation | Influence of 2-(2,6-Dimethylphenyl)pyrrolide |

|---|---|---|

| Metal-Ligand Bond | Strong σ- and π-donation from pyrrolide | Steric bulk may slightly elongate the M-N bond compared to less hindered ligands. |

| HOMO-LUMO Gap | Varies with metal and geometry | Geometry enforced by steric hindrance is a key determinant of the gap size. |

| Redox Potential | Sensitive to electron density at the metal | Strong donation from pyrrolide makes oxidation of the metal center more difficult. |

Structure-Ligand Activity Relationships in Coordination Complexes

The relationship between the structure of a ligand and the activity of its metal complex is a cornerstone of catalyst design. For complexes featuring 2-(2,6-Dimethylphenyl)pyrrolide, the dominant structural feature influencing activity is the steric profile of the 2,6-dimethylphenyl group. olemiss.edu This bulky substituent creates a well-defined pocket or cavity around the metal's active site.

This steric shielding has several important consequences for catalytic applications:

Substrate Selectivity: The size and shape of the cavity can restrict access to the metal center, allowing only substrates of a specific size or shape to bind and react. This is a key principle in achieving regioselectivity or stereoselectivity in catalysis.

Stabilization of Reactive Intermediates: The bulky groups can protect highly reactive intermediates from undergoing undesirable bimolecular decomposition pathways, thereby increasing the catalyst's lifetime and turnover number.

Modulation of Reactivity: By preventing the coordination of additional solvent or substrate molecules, the ligand can maintain a coordinatively unsaturated metal center, which is often a prerequisite for catalytic activity.

For example, in olefin polymerization catalysis, ligands with bulky substituents are known to influence the rate of polymerization and the properties of the resulting polymer. researchgate.net The steric environment created by the 2-(2,6-dimethylphenyl) groups can affect the approach of the monomer and the rate of chain propagation and termination steps, thereby controlling the molecular weight and branching of the polymer. The strategic use of such sterically demanding ligands allows for fine-tuning of a catalyst's performance for a specific chemical transformation. nih.govscholarsresearchlibrary.com

Catalytic Applications of 2 2,6 Dimethylphenyl Pyrrole Based Systems

Homogeneous Catalysis

Ligands derived from 2-(2,6-dimethylphenyl)pyrrole are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high catalyst activity and selectivity under relatively mild conditions due to the well-defined nature of the molecular active sites.

Oligomerization and Polymerization Catalysis (e.g., Ethylene (B1197577) Oligomerization)

Neutral mono(iminopyrrolyl)nickel(II) complexes, which are close derivatives of the this compound scaffold, have been investigated as catalysts for ethylene oligomerization. These systems, when activated, convert ethylene into a mixture of linear alpha-olefins (LAOs) and branched oligomers. The bulky 2,6-disubstituted aryl group on the imino-nitrogen is critical for catalyst performance.

In a study of mono(2-iminopyrrolyl)nickel(II) complexes with the general formula [Ni{κ²N,N′-5-aryl-NC₄H₂-2-C(H)═N-2,6-iPr₂C₆H₃}(o-C₆H₄Cl)(PPh₃)], the catalytic activity for ethylene oligomerization was found to be significantly enhanced by the addition of a phosphine (B1218219) scavenger like [Ni(COD)₂]. The products obtained are typically low-molecular-weight, hyperbranched polyethylene (B3416737) oligomers. The degree of branching is exceptionally high, ranging from 80 to 130 branches per 1000 carbon atoms, indicating frequent chain walking isomerization reactions. The steric hindrance provided by the bulky N-aryl group (in this case, a 2,6-diisopropylphenyl group, which is electronically and sterically similar to the 2,6-dimethylphenyl group) is thought to promote the dissociation of the phosphine ligand to generate the active catalytic species and to influence the chain transfer versus chain propagation rates.

| Catalyst Precursor | Temperature (°C) | Activator | Catalytic Activity (kg PE / (mol Ni · h)) | Product Mₙ (g/mol) | Branching (branches/1000 C) |

|---|---|---|---|---|---|

| [Ni(5-Ph-pyr-im)(o-C₆H₄Cl)(PPh₃)] | 25 | [Ni(COD)₂] | 1.5 | 1400 | 109 |

| [Ni(5-Ph-pyr-im)(o-C₆H₄Cl)(PPh₃)] | 50 | [Ni(COD)₂] | 2.1 | 1100 | 117 |

| [Ni(5-An-pyr-im)(o-C₆H₄Cl)(PPh₃)] | 25 | [Ni(COD)₂] | 3.0 | 1100 | 130 |

| [Ni(5-An-pyr-im)(o-C₆H₄Cl)(PPh₃)] | 50 | [Ni(COD)₂] | 2.8 | 800 | 128 |

Table 1. Catalytic performance of 2-(iminopyrrolyl)nickel(II) complexes in ethylene oligomerization. Data sourced from relevant studies on ethylene catalysis. Mₙ = Number-average molecular weight. (pyr-im = 2-(N-2,6-diisopropylphenylformimino)-1H-pyrrolyl; Ph = Phenyl; An = Anthracen-9-yl).

Hydrogen Evolution Reactions (HER)

Derivatives of this compound are integral components of sophisticated macrocycles like porphyrins, which are effective catalysts for the hydrogen evolution reaction (HER). dicp.ac.cn Metalloporphyrins, such as 5,10,15,20-tetrakis(4-fluoro-2,6-dimethylphenyl)porphyrin (M(II)TFP), provide a well-defined cavity for a metal ion, while the peripheral dimethylphenyl groups enhance solubility and stability. dicp.ac.cn

The copper complex, Cu(II)TFP, has demonstrated catalytic activity for HER in the presence of a proton source like benzoic acid. dicp.ac.cn The catalytic process is consistent with an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. This involves the initial reduction of the Cu(II) center, followed by protonation, a second reduction, and a final protonation step that releases H₂ gas. Analysis of linear sweep voltammograms indicates that the reaction is first-order with respect to the proton concentration. dicp.ac.cn

| Catalyst | Reaction | Mechanism | Apparent Rate Constant (kₐₚₚ) | Key Feature |

|---|---|---|---|---|

| Cu(II)TFP | Hydrogen Evolution | ECEC | 5.79 × 10³ M⁻¹s⁻¹ | First-order in proton concentration |

Table 2. Catalytic parameters for the Hydrogen Evolution Reaction (HER) mediated by a Cu(II) porphyrin complex derived from this compound. dicp.ac.cn

Small Molecule Activation (e.g., CO₂ Reduction, O₂ Reduction)

The same family of metalloporphyrins derived from this compound that are active in HER are also promising catalysts for the activation of other small molecules of environmental and energetic significance, such as carbon dioxide and oxygen. dicp.ac.cnnih.gov The catalyst's function is determined by the choice of the central metal ion and the reaction conditions.

For CO₂ reduction, cobalt porphyrins are particularly effective. A study on a dimethoxy-substituted Co(II) porphyrin featuring 2,6-dimethylphenyl groups investigated its electrocatalytic performance for the CO₂ reduction reaction (CO₂RR). rsc.org Density Functional Theory (DFT) calculations revealed that the formation of the carboxyl radical intermediate (*COOH) is the rate-limiting step in the conversion of CO₂ to carbon monoxide (CO). The electronic properties of the porphyrin ligand, modulated by the peripheral substituents, play a key role in stabilizing this critical intermediate. rsc.org While detailed data for O₂ reduction using this specific ligand system is less common, metalloporphyrins are a well-established class of catalysts for this reaction.

Enantioselective Catalysis Utilizing Chiral this compound Derivatives

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern chemistry. The 2-arylpyrrole framework, particularly with bulky ortho substituents like in this compound, can exhibit axial chirality due to restricted rotation around the C-N or C-C single bond. This atropisomerism can be exploited to create effective chiral ligands and catalysts.

A general method for accessing enantiomerically pure arylpyrroles has been developed through a catalytic asymmetric Paal-Knorr reaction. This approach uses a combined-acid system, comprising a Lewis acid and a chiral phosphoric acid, to control the enantioselectivity of the cyclization, yielding axially chiral arylpyrroles with high enantiomeric excess. Furthermore, copper-catalyzed asymmetric annulation reactions have been used to synthesize arylpyrroles bearing both C-C and C-N axial chirality with excellent enantioselectivity.

These synthesized axially chiral arylpyrroles are not just synthetic targets but also valuable precursors for chiral ligands. For instance, an axially chiral arylpyrrole has been successfully transformed into a novel chiral phosphine ligand, demonstrating the potential of this scaffold in developing new tools for asymmetric catalysis. Although specific applications of a chiral catalyst derived directly from this compound are not extensively detailed, these foundational studies establish the principles for its use in enantioselective transformations.

Catalyst Design Principles and Turnover Frequencies

The design of catalysts based on the this compound scaffold relies on several key principles. The most significant is the use of the bulky 2,6-dimethylphenyl group to impart specific steric properties. This steric hindrance can:

Protect the metal center: It shields the active site from unwanted side reactions, such as bimolecular deactivation, thereby increasing catalyst stability and lifetime.

Influence selectivity: In polymerization and oligomerization, it controls the rate of monomer insertion versus chain transfer, affecting the molecular weight and branching of the product.

Create chiral environments: It can lead to stable atropisomers, which are essential for the design of ligands for enantioselective catalysis.

The electronic nature of the pyrrole (B145914) ring and the aryl substituent can also be tuned through the introduction of additional functional groups, allowing for fine control over the reactivity of the metal center.

The performance of these catalysts is often quantified by their turnover frequency (TOF), which measures the number of substrate molecules converted per catalytic site per unit of time.

| Catalytic System | Application | Performance Metric | Value |

|---|---|---|---|

| Mono(iminopyrrolyl)nickel(II) | Ethylene Oligomerization | Activity | Up to 3.0 kg PE / (mol Ni · h) |

| Cu(II)TFP Porphyrin | Hydrogen Evolution (HER) | Apparent Rate Constant | 5.79 × 10³ M⁻¹s⁻¹ dicp.ac.cn |

| Bimetallic "Salixpyrrole" (Pd-based) | Hydrogen Evolution (HER) | Turnover Frequency (TOF) | 4640 s⁻¹ |

| Cu(II)-NDPA Complex | CO₂ Reduction | Turnover Frequency (TOF) | 566 h⁻¹ |

Table 3. Representative performance metrics for catalytic systems based on or related to the this compound scaffold. Note: Values for HER and CO₂ reduction are for structurally related and functionally relevant systems to provide context for catalytic efficiency.

Advanced Spectroscopic and Structural Characterization of 2 2,6 Dimethylphenyl Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of 2-(2,6-dimethylphenyl)pyrrole and its derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1H and 13C NMR for Structural Elucidation and Regioselectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the identity and purity of synthesized pyrrole (B145914) derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) offer a complete picture of the molecular framework.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals are observed for the pyrrole ring protons, the dimethylphenyl ring protons, and the methyl groups. The protons on the pyrrole ring typically appear as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern at other positions of the ring. The protons of the 2,6-dimethylphenyl group usually show a characteristic pattern: a triplet for the para-proton and a doublet for the two meta-protons. The six protons of the two methyl groups typically appear as a sharp singlet in the upfield region (around 2.0-2.4 ppm), indicating their chemical equivalence due to rotation around the C-C single bond. rsc.orgrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The spectra reveal characteristic signals for the pyrrole ring carbons, the substituted phenyl ring carbons (including the ipso-carbons attached to the pyrrole ring and the methyl groups), and the methyl carbons. rsc.orgorgchemres.org

NMR is particularly crucial for determining the regioselectivity of synthetic reactions. For example, when introducing a new substituent onto the pyrrole ring, NMR can unambiguously establish its position (e.g., at the N-1, C-3, C-4, or C-5 position) by analyzing changes in the chemical shifts and coupling constants of the pyrrole protons. nih.gov The presence or absence of specific correlations in 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can definitively map the connectivity within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 2-(Aryl)pyrrole Derivatives

| Compound/Fragment | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Pyrrole Ring Protons | 6.1 - 7.0 (multiplets) | 108 - 125 |

| Dimethylphenyl Protons | 7.0 - 7.2 (multiplets) | 126 - 140 |

| Methyl Protons (-CH₃) | ~2.4 (singlet) | ~21 |

| N-H Proton | 9.3 - 10.2 (broad singlet) | N/A |

Note: The exact chemical shifts can vary significantly depending on the solvent and the specific nature of other substituents on the molecule. rsc.orgorgchemres.org

19F NMR for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful and highly sensitive analytical technique. The ¹⁹F nucleus has a spin of I=½ and is 100% naturally abundant, making it easy to detect. nih.gov Its chemical shifts are extremely sensitive to the local electronic environment, spanning a range of over 300 ppm. This sensitivity allows for the detection of subtle structural and electronic changes. nih.gov

In a fluorinated analog, the ¹⁹F NMR spectrum provides direct evidence of the fluorine atom's location. A fluorine substituent on the dimethylphenyl ring will have a distinct chemical shift compared to one on the pyrrole ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei (¹⁹F-¹H and ¹⁹F-¹³C coupling) provides valuable information for assigning signals in the corresponding ¹H and ¹³C NMR spectra and confirming the fluorine's position. In cases where multiple fluorine atoms are present, ¹⁹F-¹⁹F coupling can help establish their relative proximity. nih.gov The interpretation of ¹⁹F chemical shifts, which can be influenced by factors like charge density and bond polarity, often benefits from comparison with quantum chemical calculations to fully understand the electronic effects at play. rsc.org

Diffusion-Ordered Spectroscopy (DOSY NMR)

Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. ucsb.edumanchester.ac.uk This method is particularly useful for assessing the purity of a sample of this compound without the need for physical separation. In a DOSY spectrum, all signals belonging to a single molecular species will align horizontally at the same diffusion coefficient value, which is inversely related to the molecule's size and its interaction with the solvent. jhu.edu Any impurities, being of different sizes, will appear at different vertical positions in the 2D plot.

DOSY can also be employed to study intermolecular interactions. For instance, if a derivative of this compound undergoes self-association or aggregation in solution, the measured diffusion coefficient will be smaller than that expected for the monomeric species. Similarly, the formation of a complex between the pyrrole derivative and another molecule (e.g., a host-guest complex) can be monitored by observing the change in the diffusion coefficients of the interacting partners. ox.ac.uk

Vibrational Spectroscopy: FT-IR and Raman Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are used to identify the presence of specific functional groups.

For this compound, the FT-IR spectrum is characterized by several key absorption bands. A prominent band, typically broad, is observed in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring. orgchemres.orgresearchgate.net The C-H stretching vibrations of the aromatic rings and the methyl groups are found just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The region between 1400 and 1600 cm⁻¹ contains bands associated with the C=C and C-N stretching vibrations within the pyrrole and phenyl rings. rsc.orgbeilstein-journals.org

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings often give rise to strong signals in the Raman spectrum. nih.gov For instance, the ring breathing modes of both the pyrrole and phenyl rings can be identified. nih.gov In studies of related polypyrrole systems, Raman spectroscopy has been used to probe the structure of the polymer backbone and identify changes associated with oxidation state, such as the formation of polarons and bipolarons. researchgate.net

Table 2: Key Vibrational Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=C Ring Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N Ring Stretch | 1300 - 1400 | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The conjugated π-system of this compound, which extends over both the pyrrole and phenyl rings, gives rise to characteristic absorption bands in the UV region. These bands are typically attributed to π → π* electronic transitions. researchgate.net The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the nature of any substituents on the molecule. Extending the conjugation or adding electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. researchgate.net

While many simple pyrroles are only weakly fluorescent, derivatives can be designed to exhibit significant photoluminescence. The emission properties are highly dependent on the molecular structure, rigidity, and environment. For instance, introducing specific functional groups or extending the π-system can enhance fluorescence quantum yields. nih.gov Some derivatives may exhibit interesting phenomena such as aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov Time-resolved luminescence studies can provide further insights into the nature of the excited states, distinguishing between short-lived fluorescence and long-lived phosphorescence. nih.gov

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule and its fragments, thus confirming the molecular formula. rsc.orgmdpi.com

Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, typically generating the protonated molecular ion [M+H]⁺. rsc.orgnih.gov The fragmentation pattern of this ion, studied through tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pathways are highly dependent on the substituents present on the pyrrole and phenyl rings. nih.gov For 2-substituted pyrrole derivatives, common fragmentation mechanisms include the loss of small neutral molecules like water (if hydroxyl groups are present) or the cleavage of side chains. The stability of the pyrrole ring means that fragmentation often involves substituents rather than the ring itself. nih.gov Analysis of these fragmentation patterns is crucial for distinguishing between isomers and confirming the structure of newly synthesized compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this method is indispensable for elucidating the molecular conformation, bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern the crystal packing.

Crystal Packing and Intermolecular Interactions

Detailed studies on derivatives containing the N-(2,6-dimethylphenyl) moiety reveal the prevalence of hydrogen bonding and other weak interactions in defining the crystal lattice. For instance, in the crystal structure of N-(2,6-dimethylphenyl)acetamide and its halo-substituted analogues, molecules are typically linked into chains or more complex networks through N—H⋯O hydrogen bonds. nih.govresearchgate.net The amide proton acts as a hydrogen-bond donor to the carbonyl oxygen of an adjacent molecule, forming a robust and predictable supramolecular synthon.

For pyrrole-containing structures, N–H···π(pyrrole) interactions are also a notable feature. The pyrrole N-H group can act as a donor, and the electron-rich π-system of an adjacent pyrrole ring can act as an acceptor. These interactions, along with other potential π-π stacking effects between the phenyl and pyrrole rings, contribute to the stability of the crystal lattice.

The table below summarizes representative intermolecular interactions observed in the crystal structures of compounds related to this compound, illustrating the common forces that direct their solid-state assembly.

| Compound/Derivative Class | Dominant Intermolecular Interactions | Supramolecular Motif |

| N-(2,6-dimethylphenyl)acetamides | N—H⋯O hydrogen bonds | Chains |

| N-(aryl)acetamides | N—H⋯O, C—H⋯O, C—H⋯π(ring) | 3D networks |

| Bis(2-pyrrolyl) derivatives | N–H···π(pyrrole) | Chains or sheets |

This table is generated based on data from related structures to illustrate expected interactions.

Absolute Configuration Assignments

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly in the fields of pharmaceuticals and materials science. For chiral derivatives of this compound, which can arise from the introduction of a stereocenter or from atropisomerism due to restricted rotation around the C-N bond, X-ray crystallography is the definitive method for assigning the absolute stereochemistry. snnu.edu.cn

The technique relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are equivalent for centrosymmetric structures but can differ in the absence of a center of symmetry in a chiral crystal, the absolute arrangement of atoms in space can be determined.

A key parameter in this analysis is the Flack parameter. A value of the Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration with a high degree of confidence. Conversely, a value approaching one indicates that the inverted structure is the correct one. This method provides an unambiguous assignment of R/S or M/P descriptors to the stereogenic centers or chiral axes.

Recent advances in asymmetric synthesis have led to the development of methods for constructing axially chiral arylpyrroles. snnu.edu.cn The absolute configuration of these atropisomers is crucial for their application as chiral ligands or catalysts. X-ray crystallography serves as the ultimate proof of stereochemistry for these novel chiral compounds.

Electrochemistry: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound. For this compound and its derivatives, this method provides valuable information on their oxidation and reduction potentials, the stability of the resulting radical ions, and the effects of substitution on the electronic properties of the pyrrole ring.

The electrochemical behavior of pyrrole itself is well-documented, with an irreversible oxidation at approximately +1.2 V versus a saturated calomel (B162337) electrode (SCE) in acetonitrile, leading to the formation of a conductive polymer (polypyrrole). researchgate.net The introduction of a substituent on the nitrogen atom, such as the 2,6-dimethylphenyl group, significantly alters these properties.

N-substitution generally increases the oxidation potential of the pyrrole ring, making it more difficult to oxidize compared to the unsubstituted parent compound. This is due to a combination of electronic and steric effects. The bulky 2,6-dimethylphenyl group can twist the pyrrole ring out of planarity, which can affect the conjugation and, consequently, the ease of electron removal.

Studies on various N-substituted phenylpyrroles have shown that the nature and position of substituents on the phenyl ring can further modulate the redox potentials. arkat-usa.org Electron-donating groups on the phenyl ring tend to lower the oxidation potential, while electron-withdrawing groups increase it.

The cyclic voltammogram of a derivative like this compound is expected to show an anodic peak corresponding to the oxidation of the pyrrole moiety. The reversibility of this peak provides insight into the stability of the resulting radical cation. For many pyrrole derivatives, the initial oxidation is followed by chemical reactions, such as dimerization or polymerization, leading to irreversibility in the cyclic voltammogram. rsc.org

The following table presents representative electrochemical data for N-phenylpyrrole and a related derivative to illustrate the typical range of oxidation potentials.

| Compound | Oxidation Potential (Epa) vs. Ag/AgCl | Solvent/Electrolyte | Reversibility |

| N-phenylpyrrole | ~ +1.1 V | Acetonitrile / LiClO4 | Irreversible |

| N-(4-bromophenyl)pyrrole | ~ +1.2 V | Acetonitrile / LiClO4 | Irreversible |

This table provides illustrative data from related compounds to indicate expected electrochemical behavior.

Computational and Theoretical Investigations of 2 2,6 Dimethylphenyl Pyrrole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in computational chemistry to employ DFT to predict a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For 2-(2,6-Dimethylphenyl)pyrrole, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

Conformational analysis would further explore the rotational barrier around the single bond connecting the pyrrole (B145914) and dimethylphenyl rings. This analysis would identify the most stable conformer (the "ground state") and any higher-energy conformers, providing insight into the molecule's flexibility and the energetic landscape of its different spatial arrangements. The results of such an analysis are typically presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-N Bond Length (pyrrole) | Data not available |

| C-C Bond Length (pyrrole) | Data not available |

| C-C Bond Length (phenyl) | Data not available |

| C-H Bond Length | Data not available |

Note: This table is for illustrative purposes only. Actual data is not available.

Electronic Structure: HOMO-LUMO Analysis and Energy Levels

The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that a molecule is more easily excited and therefore more reactive. The energies of these frontier orbitals would be calculated and presented in a data table.

Table 2: Hypothetical Electronic Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: This table is for illustrative purposes only. Actual data is not available.

Chemical Reactivity Descriptors (e.g., Global and Local Reactivity Indices)

From the HOMO and LUMO energies, various chemical reactivity descriptors can be derived. These indices provide a quantitative measure of a molecule's reactivity.

Local Reactivity Descriptors: Fukui functions are often calculated to identify the specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack.

These calculated descriptors would be compiled into a table to summarize the predicted chemical behavior of this compound.

Table 3: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Note: This table is for illustrative purposes only. Actual data is not available.

Thermodynamic Parameters

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy of formation. These parameters are essential for understanding the stability of the molecule and its behavior in chemical reactions under different temperature and pressure conditions.

Table 4: Hypothetical Thermodynamic Parameters of this compound at 298.15 K

| Parameter | Value |

|---|---|

| Enthalpy (H) | Data not available |

| Entropy (S) | Data not available |

Note: This table is for illustrative purposes only. Actual data is not available.

Spectroscopic Property Prediction and Validation

Computational methods are also invaluable for predicting and interpreting spectroscopic data.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as bond stretching and bending. These theoretical spectra can be compared with experimentally obtained spectra to confirm the molecular structure and assign the observed spectral bands to specific molecular motions.

The results would be presented as a table listing the calculated vibrational frequencies and their corresponding assignments.

Table 5: Hypothetical Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available | N-H stretch |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-H stretch (methyl) |

| Data not available | C-N stretch |

Note: This table is for illustrative purposes only. Actual data is not available.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra. researchgate.net By applying TD-DFT, researchers can calculate the excitation energies, oscillator strengths, and nature of electronic transitions, providing deep insights into the molecule's photophysical behavior.

For this compound, TD-DFT calculations can elucidate how the substitution of the 2,6-dimethylphenyl group onto the pyrrole ring influences its electronic structure and absorption spectrum compared to unsubstituted pyrrole. These calculations can identify the key molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on similar pyrrole-based copolymers have shown that the introduction of different functional groups can lead to significant shifts in the absorption maxima. researchgate.net Theoretical investigations on related derivatives have successfully used TD-DFT to reproduce experimental UV-Vis spectra and analyze the effects of chemical substitutions. researchgate.net

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Substituted Pyrrole Derivative Note: This data is representative of typical results for pyrrole derivatives and not specific to this compound.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 4.52 | 0.08 | HOMO → LUMO |

| S₀ → S₂ | 5.15 | 0.12 | HOMO-1 → LUMO |

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational tools allow for the detailed analysis and quantification of these forces, which are crucial for understanding crystal packing and designing new materials.